molecular formula C12H4F21I B1329426 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane CAS No. 2043-54-1

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane

Cat. No. B1329426
CAS RN: 2043-54-1
M. Wt: 674.03 g/mol
InChI Key: HVWXRMINOYZYCK-UHFFFAOYSA-N
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Description

Henicosafluoro-12-iodododecane (HFI) is an organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and clinical trials. HFI is a fluorinated aliphatic hydrocarbon, containing a single carbon-carbon double bond and two fluorine atoms. The structure of HFI is unique in that it can be used as both a substrate and a catalyst in various reactions. Additionally, HFI has been found to be a useful reagent in the synthesis of various compounds, including drugs and other compounds of interest.

Scientific Research Applications

Environmental Detection and Analysis

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane and similar polyfluorinated compounds are used as alternatives to harmful substances in various industries. Their environmental behaviors and potential adverse effects have been a subject of study. For instance, a study identified novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in China's electroplating industry. These compounds, including perfluorobutane, perfluorohexane, perfluorooctane, and perfluorodecanesulfonates, were detected in municipal sewage sludge samples, highlighting their widespread use and distribution (Ruan et al., 2015).

Synthesis of Liquid Crystals

In the field of materials science, such compounds are instrumental in synthesizing liquid crystals. A study focused on creating rodlike liquid crystals containing a single benzene unit, which included derivatives of highly fluorinated fatty acids. These liquid crystals exhibited unique thermotropic phases and their thermal stability increased with the length of the perfluorinated segment (Johansson et al., 1997).

Medical Imaging

In medical imaging, particularly in positron emission tomography (PET), these compounds play a vital role. A study described the use of spirocyclic hypervalent iodine(III) complexes for the radiofluorination of non-activated and hindered aromatics. This methodology was efficient for radiolabeling a diverse range of functionalized arenes and heteroarenes, crucial for developing new radiopharmaceuticals (Rotstein et al., 2014).

Nanostructure FabricationThe compound is also used in nanostructure fabrication. One study investigated the assembly of carbamate derivatives with partially fluorinated alkyl tails through air/water interfacial organization. This process led to the formation of nanofibers and nanospirals, which are of great interest in nanotechnology and material sciences [(Chen et al., 2007)]

Scientific Research Applications of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane

Environmental and Industrial Applications

  • Alternative to Harmful Chemicals: This compound, similar to other polyfluorinated compounds, has been identified as an alternative to perfluorooctanesulfonate (PFOS) in industries such as electroplating. A study highlighted the detection of these compounds in municipal sewage sludge in China, suggesting their wide use and potential environmental impact (Ruan et al., 2015).

Material Science

  • Synthesis of Liquid Crystals: Highly fluorinated compounds are key in synthesizing liquid crystals. A study demonstrated the creation of rodlike liquid crystals containing a single benzene unit, where the length of the perfluorinated segment influenced the thermal stability of these crystals (Johansson et al., 1997).

Medical Imaging

  • Radiofluorination in PET Imaging: The compound is used in radiofluorination techniques for PET imaging. Research has shown that spirocyclic hypervalent iodine(III) complexes, which are related to this compound, are effective in labeling a range of non-activated functionalized arenes and heteroarenes, essential for developing new radiopharmaceuticals (Rotstein et al., 2014).

Nanotechnology

  • Fabrication of Nanostructures: The compound has been studied for its role in the assembly of nanostructures.

Scientific Research Applications of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane

Environmental Impact and Alternative Usage

  • Identification of Novel Polyfluorinated Ether Sulfonates : Research has identified novel polyfluorinated ether sulfonates, which include compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane, as alternatives to perfluorooctanesulfonate (PFOS) in industries such as electroplating. These compounds were detected in municipal sewage sludge samples in China, indicating their widespread usage and potential environmental distribution (Ruan et al., 2015).

Material Science and Chemistry

  • Synthesis of Liquid Crystals : In the field of material science, such compounds are used in the synthesis of liquid crystals. They are key in creating rod-like liquid crystals containing single benzene units, where the thermal stability of these crystals is influenced by the length of the perfluorinated segment (Johansson et al., 1997).

  • Medical Imaging Applications : In medical imaging, specifically in positron emission tomography (PET), these compounds play a significant role. They are used in the radiofluorination of non-activated and hindered aromatics, crucial for developing new radiopharmaceuticals (Rotstein et al., 2014).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-12-iodododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F21I/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWXRMINOYZYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F21I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062124
Record name 10:2 Fluorotelomer iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane

CAS RN

2043-54-1
Record name 1-Iodo-1H,1H,2H,2H-perfluorododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2043-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-12-iodo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-12-iodo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10:2 Fluorotelomer iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-12-iodododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane

Citations

For This Compound
2
Citations
C Mamat, P Langer - Monatshefte für Chemie-Chemical Monthly, 2013 - Springer
3-Perfluoroalkylsalicylic esters and acids were prepared based on the condensation of the dianion of ethyl acetoacetate with various perfluoroalkyl iodides. Graphical Abstract …
Number of citations: 4 link.springer.com
AA Jensen, PB Poulsen, R Bossi, D Miljøundersøgelser… - 2008 - mst.dk
The growing environmental concern of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) derivatives and related substances is due to the fact that these potential …
Number of citations: 62 www2.mst.dk

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